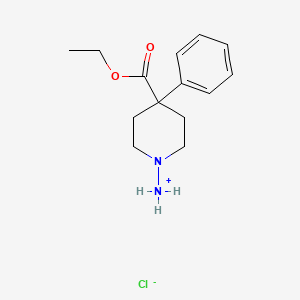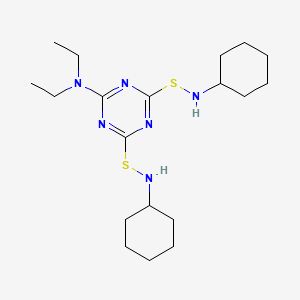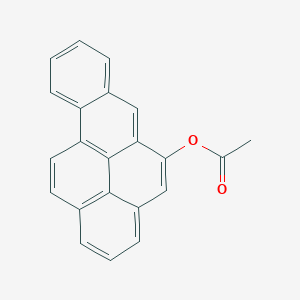![molecular formula C10H15N5O4 B13745724 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- CAS No. 101568-85-8](/img/structure/B13745724.png)
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves several steps. One common method includes the preparation of an N,O-bis-trityl intermediate, which allows for mono-esterification by an L-valine derivative . This process involves the use of protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process typically includes the formation of intermediates, followed by esterification and deprotection steps to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Medicine: It is a key component in antiviral drugs, particularly for treating herpes viruses.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby exerting antiviral effects . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure and mechanism of action.
Famciclovir: A prodrug of penciclovir, used to treat herpes virus infections.
Uniqueness
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- is unique due to its specific structure, which allows for effective inhibition of viral DNA polymerase. Its ability to be converted into active metabolites within the body enhances its antiviral efficacy .
Propriétés
Numéro CAS |
101568-85-8 |
|---|---|
Formule moléculaire |
C10H15N5O4 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H15N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h4-7,16-18H,1-3H2,(H2,11,12,13) |
Clé InChI |
BZOVHPRDLVWHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(CO)OC(CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)






